5-Butylfuran-2-carboxylic acid 5-Butylfuran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 67238-23-7
VCID: VC18047437
InChI: InChI=1S/C9H12O3/c1-2-3-4-7-5-6-8(12-7)9(10)11/h5-6H,2-4H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C9H12O3
Molecular Weight: 168.19 g/mol

5-Butylfuran-2-carboxylic acid

CAS No.: 67238-23-7

Cat. No.: VC18047437

Molecular Formula: C9H12O3

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

5-Butylfuran-2-carboxylic acid - 67238-23-7

Specification

CAS No. 67238-23-7
Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
IUPAC Name 5-butylfuran-2-carboxylic acid
Standard InChI InChI=1S/C9H12O3/c1-2-3-4-7-5-6-8(12-7)9(10)11/h5-6H,2-4H2,1H3,(H,10,11)
Standard InChI Key APOWWZJDUYUAPY-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC=C(O1)C(=O)O

Introduction

Structural and Physicochemical Properties

5-Butylfuran-2-carboxylic acid belongs to the class of furan carboxylic acids, which are distinguished by their oxygen-containing heterocyclic ring and carboxylic acid functionality. The compound’s IUPAC name is 5-(tert-butyl)furan-2-carboxylic acid, though it is also referred to as 5-t-butyl-2-furoic acid or 5-(TERT-BUTYL)FURAN-2-CARBOXYLIC ACID in literature . Key physicochemical properties are summarized below:

PropertyValueSource
Molecular FormulaC9H12O3\text{C}_9\text{H}_{12}\text{O}_3
Molecular Weight168.19 g/mol
Exact Mass168.079 g/mol
PSA (Polar Surface Area)50.44 Ų
LogP (Partition Coefficient)2.275
HS Code2932190090

The tert-butyl group at the 5-position enhances the compound’s lipophilicity, as evidenced by its LogP value of 2.275, which suggests moderate solubility in organic solvents . The carboxylic acid group contributes to its polarity, enabling participation in hydrogen bonding and salt formation. While experimental data on melting and boiling points remain scarce, its solid-state stability is inferred from structural analogs.

Synthetic Routes and Methodologies

Chlorination of Carboxylic Acid Derivatives

A primary synthesis route involves the chlorination of 5-butylfuran-2-carboxylic acid derivatives. For instance, 5-butylfuran-2-carbonyl chloride can be synthesized via reaction with thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus pentachloride (PCl5\text{PCl}_5) under anhydrous conditions:

5-Butylfuran-2-carboxylic acid+SOCl25-Butylfuran-2-carbonyl chloride+SO2+HCl\text{5-Butylfuran-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{5-Butylfuran-2-carbonyl chloride} + \text{SO}_2 + \text{HCl}

This intermediate serves as a precursor for amides, esters, and other acyl derivatives, underscoring its utility in multistep syntheses.

Catalytic Dehydration and Oxidation

Analogous to the synthesis of 2,5-furandicarboxylic acid (FDCA), 5-butylfuran-2-carboxylic acid may be produced via catalytic oxidation of 5-butylfurfural using noble metal catalysts (e.g., Pt, Au) under alkaline conditions . This route aligns with biomass valorization trends, as furfural derivatives are accessible from lignocellulosic feedstocks.

Reactivity and Functionalization

The compound’s reactivity is governed by two key sites: the furan ring and the carboxylic acid group.

Furan Ring Electrophilic Substitution

The electron-rich furan ring undergoes electrophilic substitution at the 3- and 4-positions. For example, nitration or halogenation reactions can introduce nitro or halogen groups, expanding functional diversity for pharmaceutical applications. The tert-butyl group exerts steric hindrance, directing substitution to less hindered positions.

Carboxylic Acid Derivatives

The carboxylic acid participates in classic reactions such as:

  • Esterification: Reaction with alcohols catalyzed by H2SO4\text{H}_2\text{SO}_4 yields esters, useful as plasticizers or fragrance components.

  • Amidation: Coupling with amines via carbodiimide reagents produces amides, potential kinase inhibitors or antimicrobial agents.

Industrial and Research Applications

Polymer Science

Furan carboxylic acids are promising substitutes for petroleum-derived terephthalic acid in polyesters and polyamides . The butyl group in 5-butylfuran-2-carboxylic acid could enhance polymer flexibility, making it suitable for elastomers or coatings.

Pharmaceutical Intermediates

Furan derivatives exhibit anti-inflammatory, anticancer, and antimicrobial activities. The compound’s carboxylic acid group enables conjugation with bioactive molecules, as seen in protease inhibitors or antibiotic prodrugs.

Challenges and Future Directions

Current limitations include sparse data on toxicity and environmental impact. Future studies should prioritize:

  • Thermal Stability Analysis: Differential scanning calorimetry (DSC) to characterize melting behavior.

  • Biocatalytic Optimization: Tailoring enzymatic systems for selective butylfuran carboxylation .

  • Scale-Up Protocols: Developing continuous-flow reactors to improve synthesis efficiency.

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